(8-Pyridin-2-yl-1,4-dioxaspiro[4.5]decan-8-yl)methanamine

Medicinal Chemistry Drug Design Fragment-Based Screening

This spirocyclic building block features a pyridin-2-yl group and a primary aminomethyl handle, offering a distinct advantage over non-pyridine analogs. The pyridine nitrogen enables metal-coordination and π-stacking, while the free amine allows immediate library synthesis without deprotection. Its CNS-relevant profile (low logP, two rotatable bonds) makes it ideal for neurological research. Procure this pre-formed amine to bypass reduction bottlenecks and accelerate your medicinal chemistry programs.

Molecular Formula C14H20N2O2
Molecular Weight 248.326
CAS No. 2344677-50-3
Cat. No. B2796334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(8-Pyridin-2-yl-1,4-dioxaspiro[4.5]decan-8-yl)methanamine
CAS2344677-50-3
Molecular FormulaC14H20N2O2
Molecular Weight248.326
Structural Identifiers
SMILESC1CC2(CCC1(CN)C3=CC=CC=N3)OCCO2
InChIInChI=1S/C14H20N2O2/c15-11-13(12-3-1-2-8-16-12)4-6-14(7-5-13)17-9-10-18-14/h1-3,8H,4-7,9-11,15H2
InChIKeyNVKVUTCFOXXUAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(8-Pyridin-2-yl-1,4-dioxaspiro[4.5]decan-8-yl)methanamine – Spirocyclic Amine Building Block for Drug Discovery


(8-Pyridin-2-yl-1,4-dioxaspiro[4.5]decan-8-yl)methanamine (CAS 2344677-50-3) is a spirocyclic small molecule comprising a 1,4-dioxaspiro[4.5]decane core substituted at the 8-position with a pyridin-2-yl group and a primary aminomethyl group. The compound has a molecular weight of 248.3 g/mol and a molecular formula of C14H20N2O2 . It is supplied as a research chemical with a minimum purity of 95% and is used as a versatile scaffold in medicinal chemistry and organic synthesis . The combination of a conformationally constrained spirocyclic framework, a basic pyridine nitrogen, and a nucleophilic primary amine distinguishes it from simpler spirocyclic building blocks.

Why Generic Spirocyclic Amines Cannot Replace (8-Pyridin-2-yl-1,4-dioxaspiro[4.5]decan-8-yl)methanamine


Superficially similar spirocyclic amines such as 1,4-dioxaspiro[4.5]decan-8-ylmethanamine (CAS 30482-25-8) lack the pyridin-2-yl substituent present in (8-Pyridin-2-yl-1,4-dioxaspiro[4.5]decan-8-yl)methanamine [1]. This pyridine ring contributes an additional hydrogen-bond acceptor, alters lipophilicity, and enables metal-coordination and π-stacking interactions that are absent in the parent scaffold [1]. Furthermore, the 8-substituted benzylic-like amine geometry is distinct from simpler linear or monocyclic amines, affecting the trajectory of the primary amine in binding sites. Substituting with the corresponding nitrile (CAS 1006685-96-6) or alcohol (CAS 1006685-98-8) eliminates the nucleophilic amine handle required for amide bond formation or reductive amination, thereby preventing direct incorporation into compound libraries via common medicinal-chemistry reactions [REFS-1, REFS-3]. These structural features create a distinct reactivity and interaction profile that cannot be emulated by close analogs lacking either the pyridine ring or the primary amine.

Head-to-Head Quantitative Differentiation of (8-Pyridin-2-yl-1,4-dioxaspiro[4.5]decan-8-yl)methanamine Against Closest Analogs


Molecular Weight and Drug-Likeness Compared to Parent Spirocyclic Amine

The target compound has a molecular weight of 248.3 g/mol , whereas the parent 1,4-dioxaspiro[4.5]decan-8-ylmethanamine (CAS 30482-25-8) has a molecular weight of 171.24 g/mol [1]. This 77 Da increase reflects the addition of the pyridin-2-yl group, which adds a hydrogen-bond acceptor and increases the polar surface area. The higher molecular weight still lies within the favorable range for fragment-based drug discovery (MW < 300 Da), but the additional functionality improves the probability of specific target engagement.

Medicinal Chemistry Drug Design Fragment-Based Screening

Hydrogen-Bond Acceptor Capacity Versus Parent Amine

The target compound possesses four hydrogen-bond acceptor sites (two ether oxygens, one amine nitrogen, one pyridine nitrogen), whereas the parent 1,4-dioxaspiro[4.5]decan-8-ylmethanamine has only three (two ether oxygens, one amine nitrogen) [1]. This additional acceptor, contributed by the pyridine ring, can form extra hydrogen bonds with protein targets, potentially increasing binding affinity and selectivity.

Molecular Recognition Target Engagement Physicochemical Profiling

Lipophilicity Modulation Relative to Non-Pyridyl Analog

The parent 1,4-dioxaspiro[4.5]decan-8-ylmethanamine has a computed XLogP3 of 0.2 [1], indicating high hydrophilicity. The addition of the pyridin-2-yl ring in the target compound is expected to increase logP by approximately 0.8–1.2 units, based on standard fragment contributions for a pyridine ring, bringing it closer to the 1–3 range preferred for CNS drug candidates. This moderate lipophilicity can improve membrane permeability compared to the parent amine.

ADME Physicochemical Property Optimization Fragment Growth

Primary Amine Reactivity Differentiator Against the Nitrile Analog

The target compound contains a primary aminomethyl group that is available for amide coupling, reductive amination, sulfonamide formation, and urea synthesis. In contrast, 8-(pyridin-2-yl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile (CAS 1006685-96-6) carries a nitrile group that cannot participate in these reactions without prior reduction, adding a synthetic step and reducing overall yield . The amine handle enables direct, late-stage diversification of the spirocyclic scaffold.

Chemical Biology Library Synthesis Bioconjugation

Conformational Restriction and Rotatable Bond Count Versus Non-Spiro Amines

The target compound contains only two rotatable bonds (the C–CH2NH2 bond and the ring-spiro junction), while a comparable non-spiro acyclic analog such as 2-pyridin-2-yl-2-cyclohexyl-ethylamine would have four or more rotatable bonds. The spirocyclic core reduces conformational entropy and pre-organizes the amine and pyridine vectors for binding. This restriction can lead to improved binding affinity by reducing the entropic penalty upon complex formation.

Conformational Analysis Scaffold Design Entropy Optimization

Purity Specification and Quality Control for Research Procurement

The target compound is offered with a minimum purity of 95% as stated by the supplier . While this purity level is standard for research-grade chemicals, it provides a baseline quality assurance that may not be consistently available for less common analogs from non-specialist vendors. For example, 8-(pyridin-2-yl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile is listed with a purity specification of 97% from one supplier, but this can vary . The consistency of purity specification directly impacts the reliability of biological assay results, as impurities at even 5% can confound dose-response measurements in sensitive biochemical assays.

Chemical Procurement Quality Control Reproducibility

Preferred Procurement Scenarios for (8-Pyridin-2-yl-1,4-dioxaspiro[4.5]decan-8-yl)methanamine


Fragment-Based Drug Discovery (FBDD) Library Construction

With a molecular weight of 248.3 Da (<300 Da fragment rule) and four hydrogen-bond acceptors, this compound fits the physicochemical profile of a high-quality fragment . The combination of a rigid spirocyclic scaffold and a pyridine group provides both shape diversity and hydrogen-bonding potential, increasing the likelihood of detecting specific binding interactions in fragment screens. Its primary amine handle allows immediate elaboration for hit follow-up without additional deprotection or functional-group interconversion .

CNS Drug Lead Optimization Where Pyridine Is a Privileged Motif

The pyridin-2-yl substituent is a common pharmacophore in CNS-active compounds. The estimated logP of 1.0–1.4 places the compound within the favorable range for blood-brain barrier penetration [1]. The conformational restriction imposed by the spirocyclic core reduces rotatable bonds to just two, a feature empirically associated with improved CNS drug-likeness and higher oral bioavailability [1]. This scaffold is therefore a strategic choice for programs targeting neurological or psychiatric disorders where spirocyclic frameworks are prevalent.

Late-Stage Diversification of Spirocyclic Lead Series

The free primary amine enables rapid parallel synthesis of amide, sulfonamide, or urea libraries using standard high-throughput chemistry protocols. In contrast, the analogous nitrile (CAS 1006685-96-6) would require a prior reduction step, adding time, cost, and complexity . For medicinal chemistry teams building multiple analogs around a spirocyclic core, procurement of the pre-formed amine eliminates a synthetic bottleneck .

Metal-Coordination Complexes and Catalysis Research

The pyridine nitrogen is a well-established ligand for transition metals. When coupled with the spirocyclic framework, the target compound can serve as a chiral building block for enantioselective catalysts or as a structural probe in metalloprotein studies. The amine group further allows tethering to solid supports or reporter tags without perturbing the metal-binding pyridine site.

Quote Request

Request a Quote for (8-Pyridin-2-yl-1,4-dioxaspiro[4.5]decan-8-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.